molecular formula C11H9Cl2NO2 B15060324 5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole

5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole

Cat. No.: B15060324
M. Wt: 258.10 g/mol
InChI Key: CGPXKBXSGIRLBE-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is a chemical compound with the molecular formula C12H9Cl2NO2. As a 1,3-oxazole derivative, it belongs to a significant class of heterocyclic compounds in medicinal and organic chemistry. The 1,3-oxazole ring is a five-membered monocyclic heteroarene, containing both a nitrogen and an oxygen atom, and is a fundamental structural motif found in a wide array of substances with biological activity . The presence of a chloromethyl group (-CH2Cl) on the oxazole ring makes this compound a versatile and reactive synthetic building block. This functional group is typically employed in nucleophilic substitution reactions, allowing researchers to readily attach various molecular fragments to the oxazole core. This is crucial for constructing more complex molecules for structure-activity relationship (SAR) studies or for creating targeted chemical libraries. Oxazole-containing compounds are recognized for their diverse biological properties and have attracted extensive attention from medicinal chemists and pharmacologists . A series of 1,3-oxazole derivatives have been developed into therapeutic agents, underscoring the pharmacological relevance of this scaffold . While specific biological data for this exact compound is not available in the current literature, its structure suggests potential as a valuable intermediate in the design and synthesis of novel compounds for various research applications, including the development of new anti-infective or anticancer agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole

InChI

InChI=1S/C11H9Cl2NO2/c1-15-9-3-2-7(4-8(9)13)10-6-14-11(5-12)16-10/h2-4,6H,5H2,1H3

InChI Key

CGPXKBXSGIRLBE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(O2)CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with chloroacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological targets.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Chloromethyl-Substituted Oxazole Derivatives

Compounds with chloromethyl groups on the oxazole ring are pivotal intermediates for synthesizing bioactive molecules. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Features Reference
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole 521266-92-2 C₁₂H₁₂ClNO 221.68 Not reported Methyl and 3-methylphenyl substituents
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole Not provided C₁₀H₇Cl₂NO 228.07 Not reported Dichlorophenyl substitution
4-(Chloromethyl)-5-(difluoromethyl)-1,3-oxazole Not provided C₆H₅ClF₂NO 188.56 Not reported Difluoromethyl group enhances lipophilicity

Key Observations :

  • Substitutions at positions 4 and 5 of the oxazole ring (e.g., methyl, trifluoromethyl, or aryl groups) modulate electronic properties and steric hindrance.
  • Chloromethyl groups at position 2 or 4 enable nucleophilic substitution reactions, facilitating derivatization .

Heterocyclic Analogues with Chloromethyl Groups

Chloromethyl-substituted heterocycles with cores other than oxazole exhibit distinct physicochemical and biological profiles:

Compound Name CAS Number Heterocycle Core Melting Point (°C) Purity Price (JPY/1g) Reference
5-(Chloromethyl)-2-phenylpyrimidine 886531-63-1 Pyrimidine 96.5–98 97% 80,400
2-[4-(Chloromethyl)phenyl]-1,3-thiazole 906352-61-2 Thiazole 67–69 97% 66,900
5-(Chloromethyl)-3-phenylisoxazole 57238-75-2 Isoxazole Not reported Not reported Not reported

Key Observations :

  • Pyrimidine and thiazole cores (e.g., CAS 886531-63-1 and 906352-61-2) exhibit higher melting points compared to oxazoles, likely due to increased aromaticity and intermolecular interactions .
  • Thiazoles are sulfur-containing analogs with distinct electronic properties, often exploited in antimicrobial agents .

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, chloro) enhance binding to enzymatic targets (e.g., aromatase) .
  • Fluorine substituents improve metabolic stability and influence crystal packing via C–H⋯F interactions .

Biological Activity

5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is a synthetic organic compound belonging to the oxazole family. Its unique structure, characterized by a chloro and methoxy group on the phenyl ring along with a chloromethyl group on the oxazole ring, suggests significant potential for various biological activities. This article explores its biological activity, synthesis methods, and research findings.

  • Molecular Formula : C₁₁H₉Cl₂NO₂
  • Molecular Weight : 248.1 g/mol
  • Structure : The compound features a five-membered oxazole ring containing two nitrogen atoms and one oxygen atom.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 3-chloro-4-methoxybenzaldehyde and an appropriate oxazole precursor.
  • Reagents : A base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
  • Reaction Conditions : Heating under controlled temperatures to facilitate product formation.

Biological Activity

Research indicates that compounds with an oxazole ring exhibit a range of biological activities, including:

  • Anticancer Properties : Studies have shown that similar oxazole derivatives can induce apoptosis in various cancer cell lines, including MCF-7 and U-937, demonstrating potential as anticancer agents .
  • Antimicrobial Effects : The presence of halogen and methoxy substituents enhances the compound's reactivity, which may contribute to its antimicrobial properties .

The mechanism through which this compound exerts its biological effects involves:

  • Binding to Molecular Targets : The compound may interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways.
  • Induction of Apoptosis : Similar compounds have been shown to increase p53 expression levels and activate caspase pathways leading to programmed cell death in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related derivatives:

StudyFindings
Demonstrated cytotoxic activity against leukemia cell lines with IC50 values in sub-micromolar concentrations.
Showed that derivatives induced apoptosis in breast cancer cell lines through caspase activation.
Highlighted the anti-inflammatory properties of related oxadiazole compounds, suggesting potential therapeutic applications.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
3-Chloro-4-methoxyphenyl oxazoleC₁₁H₉ClNO₂Anticancer activity
2-Chloromethyl-1,3-thiazoleC₇H₆ClNOSAntimicrobial properties
5-Methoxy-2-chlorophenyl oxazoleC₁₁H₉ClNO₂Anti-inflammatory effects

The distinct combination of substituents in this compound may enhance its specificity towards certain molecular targets compared to these similar compounds .

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